molecular formula C8H4Br6 B1280883 1,2-Dibromo-4,5-bis(dibromomethyl)benzene CAS No. 13209-20-6

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Cat. No.: B1280883
CAS No.: 13209-20-6
M. Wt: 579.5 g/mol
InChI Key: QPLVNMIEWOGDBY-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is an aromatic hydrocarbon characterized by a benzene ring with two bromine atoms attached at positions 1 and 2, and two dibromomethyl groups attached at positions 4 and 5. This compound is highly halogenated, which significantly impacts its reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(dibromomethyl)benzene can be synthesized via the bromination of 1,2-dibromo-4,5-dimethylbenzene. The reaction involves the use of azobisisobutyronitrile as a radical initiator . The reaction conditions typically include:

    Temperature: Moderate temperatures to facilitate the bromination process.

    Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants.

    Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: To handle the increased volume of reactants.

    Continuous Stirring: To ensure uniform mixing and reaction.

    Purification: Techniques like recrystallization or column chromatography to obtain pure product.

Chemical Reactions Analysis

1,2-Dibromo-4,5-bis(dibromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions:

    Reagents: Nucleophiles such as amines or thiols.

    Conditions: Mild to moderate temperatures, often in the presence of a base.

    Products: Substituted benzene derivatives where bromine atoms are replaced by nucleophiles.

Elimination Reactions:

    Reagents: Strong bases like potassium tert-butoxide.

    Conditions: Elevated temperatures.

    Products: Formation of alkenes through the removal of bromine atoms.

Hydrolysis:

    Reagents: Water or aqueous bases.

    Conditions: Mild to moderate temperatures.

    Products: Formation of diol groups from dibromomethyl groups.

Scientific Research Applications

1,2-Dibromo-4,5-bis(dibromomethyl)benzene has diverse applications in scientific research:

Crystallography:

  • Used in crystallographic studies to understand molecular structures and interactions.

Organic Chemistry:

  • Employed in the synthesis of alkylamino zinc (II) phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy .

Environmental Science:

  • Investigated for its role in environmental pollution and its degradation pathways.

Medicinal Research:

  • Studied for its potential use in developing new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

    1,2-Dibromo-4,5-dimethylbenzene: A precursor in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene.

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: Another highly halogenated benzene derivative with similar reactivity.

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct physical and chemical properties. Its multiple bromine atoms make it highly reactive and suitable for various substitution and elimination reactions, setting it apart from less halogenated analogs.

Properties

IUPAC Name

1,2-dibromo-4,5-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLVNMIEWOGDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479652
Record name 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-20-6
Record name 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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